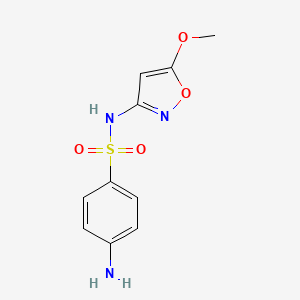

N1-(5-Methoxyisoxazol-3-yl)sulphanilamide

Description

Historical and Contemporary Significance of Sulfonamide Research

The development of sulfonamides represents a pivotal moment in the history of medicine, heralding the age of antimicrobial chemotherapy. wikipedia.org

Historical Milestones: The journey began in the 1930s at the German chemical trust IG Farben, where Gerhard Domagk was investigating coal-tar dyes for potential antibacterial properties. wikipedia.org In 1932, his team discovered that a red dye named Prontosil had a remarkable protective effect against streptococcal infections in mice. wikipedia.orghuvepharma.com A French research team later discovered that Prontosil was a prodrug, which the body metabolizes into a smaller, colorless, and active compound named sulfanilamide (B372717). wikipedia.org This discovery was profound, as sulfanilamide had been first synthesized in 1906 and was not under patent, making it widely accessible. wikipedia.orgdrugs.com

The subsequent "sulfa craze" saw hundreds of manufacturers producing various forms of sulfa drugs. wikipedia.org This unregulated production led to the 1937 "Elixir Sulfanilamide" tragedy, where a diethylene glycol solvent used in a liquid formulation caused over 100 deaths, prompting the passage of the United States Federal Food, Drug, and Cosmetic Act in 1938. wikipedia.orghuvepharma.com Before the widespread availability of penicillin, sulfonamides were the only effective broad-spectrum antibiotics and were credited with saving countless lives during World War II. wikipedia.orghuvepharma.com

Contemporary Significance: The advent of penicillin and other antibiotics, coupled with increasing bacterial resistance, led to a decline in the use of sulfonamides. youtube.com However, they are far from obsolete and have retained significance in several areas. ijpediatrics.com Their importance was revived during the AIDS epidemic of the 1980s, as the combination of sulfamethoxazole (B1682508) and trimethoprim (B1683648) became the treatment of choice for Pneumocystis jirovecii pneumonia. ijpediatrics.com This combination is a classic example of antimicrobial synergy, where two drugs inhibit sequential steps in the same metabolic pathway, an approach that can also slow the development of resistance. drugbank.comwikipedia.org

Modern research continues to explore sulfonamides. The core chemical structure has proven to be a versatile scaffold for developing drugs beyond antimicrobials. ajchem-b.comresearchgate.net This includes diuretics (e.g., thiazides), anticonvulsants, and agents for treating conditions like diabetes and inflammation. wikipedia.orgnih.gov The ongoing challenge of antimicrobial resistance has also renewed interest in optimizing older drug classes like sulfonamides for new applications. wikipedia.orgajchem-b.com

| Year | Milestone |

|---|---|

| 1906 | Sulfanilamide is first synthesized. wikipedia.orgdrugs.com |

| 1932 | Gerhard Domagk discovers the antibacterial effect of the dye Prontosil. wikipedia.orghuvepharma.com |

| 1935 | Domagk publishes his findings, and Prontosil is marketed as the first sulfonamide drug. youtube.comnih.gov |

| 1936 | French researchers discover Prontosil is a prodrug for the active molecule, sulfanilamide. wikipedia.orgopenaccesspub.org |

| 1937 | The "Elixir Sulfanilamide" disaster occurs in the U.S. wikipedia.orghuvepharma.com |

| 1938 | The U.S. passes the Federal Food, Drug, and Cosmetic Act. wikipedia.orghuvepharma.com |

| Late 1930s-WWII | Sulfonamides are widely used as the first systemic broad-spectrum antibiotics, saving many lives. wikipedia.orghuvepharma.com |

| 1962 | Trimethoprim is discovered, leading to synergistic combination therapies with sulfonamides. huvepharma.com |

| 1980s | Renewed interest in sulfonamides (specifically sulfamethoxazole-trimethoprim) for treating opportunistic infections in AIDS patients. ijpediatrics.com |

Structural Relationship to Core Sulfanilamide Skeleton

All antibacterial sulfonamides are derivatives of sulfanilamide, which has a core chemical structure of p-aminobenzenesulfonamide. nih.govdrugbank.comresearchgate.net This skeleton consists of a benzene (B151609) ring substituted with an amine group (-NH₂) and a sulfonamide group (-SO₂NH₂) at positions 1 and 4, respectively.

The compound N1-(5-Methoxyisoxazol-3-yl)sulphanilamide is built upon this fundamental framework. Its structure can be deconstructed into two key parts:

The Sulfanilamide Moiety: This is the p-aminobenzenesulfonamide portion, which is a structural analog of PABA. rcsb.org This mimicry is the basis for the drug's ability to compete with PABA and inhibit the dihydropteroate (B1496061) synthase enzyme in bacteria. nih.govrcsb.org The primary amine at the N4 position is essential for this antibacterial activity. youtube.com

The N1-Substituent: The vast diversity of sulfonamide drugs arises from different chemical groups being attached to the amide nitrogen (the N1 position) of the sulfonamide group. youtube.com In the case of this compound, this substituent is a 5-methoxyisoxazole (B1645809) ring. ncats.io This heterocyclic ring influences the compound's physicochemical properties.

The table below illustrates the structural evolution from the core sulfanilamide skeleton to this compound and its close relative, sulfamethoxazole. The key difference lies in the substitution on the isoxazole (B147169) ring.

| Compound Name | Core Skeleton | N1-Substituent | Key Structural Feature |

|---|---|---|---|

| Sulfanilamide | p-Aminobenzenesulfonamide | -H (Hydrogen) | The foundational sulfonamide structure. drugbank.com |

| Sulfamethoxazole | p-Aminobenzenesulfonamide | 5-Methylisoxazole | An N1-substituted isoxazole ring with a methyl group. wikipedia.org |

| This compound | p-Aminobenzenesulfonamide | 5-Methoxyisoxazole | An N1-substituted isoxazole ring with a methoxy group. ncats.io |

Structure

3D Structure

Properties

CAS No. |

32326-14-0 |

|---|---|

Molecular Formula |

C10H11N3O4S |

Molecular Weight |

269.28 g/mol |

IUPAC Name |

4-amino-N-(5-methoxy-1,2-oxazol-3-yl)benzenesulfonamide |

InChI |

InChI=1S/C10H11N3O4S/c1-16-10-6-9(12-17-10)13-18(14,15)8-4-2-7(11)3-5-8/h2-6H,11H2,1H3,(H,12,13) |

InChI Key |

IOMPMWRTYPIHRM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N |

Origin of Product |

United States |

Synthetic Methodologies for N1 5 Methoxyisoxazol 3 Yl Sulphanilamide and Its Analogues

General Synthetic Strategies for Sulfonamide Derivatives

The construction of the sulfonamide linkage (R-SO₂-NR'R'') is central to the synthesis of this class of compounds. Over the years, several reliable methods have been established, each with its own advantages and limitations.

Reactions of Amines with Sulfonyl Chlorides

The most traditional and widely employed method for synthesizing sulfonamides is the reaction of a primary or secondary amine with a sulfonyl chloride. ekb.egcbijournal.comwisc.edu This nucleophilic substitution reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct. cbijournal.com

The reactivity of the amine is a crucial factor, with primary amines generally being more reactive than secondary amines. cbijournal.com The choice of solvent is also important, with aprotic solvents being commonly used. ekb.eg While this method is highly effective, its primary limitation is the availability and stability of the required sulfonyl chloride, as some can be difficult to prepare or handle. cbijournal.com

A typical reaction is illustrated below:

R-SO₂Cl + R'NH₂ → R-SO₂-NHR' + HCl

This foundational reaction has been adapted and optimized over many decades and remains a staple in organic synthesis for the preparation of a vast array of sulfonamide derivatives. ekb.eg

Coupling Reactions Involving Heteroaryl Amines

The direct N-arylation of sulfonamides with heteroaryl halides presents a modern and attractive alternative to the classical sulfonyl chloride route, particularly for the synthesis of N-(hetero)aryl sulfonamides. nih.govresearchgate.net This approach avoids the use of potentially genotoxic sulfonyl chlorides. nih.gov Copper-catalyzed coupling reactions have emerged as a powerful tool in this context. nih.govresearchgate.net These reactions often utilize a copper salt in combination with a specific ligand, such as oxalamides or 4-hydroxypicolinamides, to facilitate the coupling of sulfonamides with (hetero)aryl bromides and chlorides. nih.gov

These methods generally exhibit good functional group tolerance and can be applied to a wide range of primary and secondary sulfonamides, as well as various electron-rich and electron-poor (hetero)aryl halides. nih.gov

Oxidation of Sulfenamides

The oxidation of sulfenamides provides an alternative pathway to sulfonamides. chemicalbook.comgoogle.com This method involves a two-step oxidation process where the sulfur atom is progressively oxidized. Peracids, such as m-chloroperoxybenzoic acid (MCPBA) and peracetic acid, have been effectively used for the oxidation of a sulfenamide (B3320178) precursor to the corresponding sulfonamide. chemicalbook.comgoogle.com This approach can be particularly useful when the corresponding sulfonyl chloride is not readily accessible.

More recent developments have explored the direct oxidative coupling of thiols and amines to form sulfonamides in a single step, which is an atom-economical and environmentally friendly approach. Electrochemical methods have also been developed for the oxidative coupling of thiols and amines to produce sulfonamides. google.com Mechanistic studies suggest that these reactions proceed through the formation of a disulfide intermediate, which then reacts with an oxidized amine species.

Sulfonamidation Techniques

A variety of other sulfonamidation techniques have been developed to address the limitations of classical methods and expand the scope of accessible sulfonamide structures. These include:

Direct C-H Sulfonamidation: This powerful strategy involves the direct functionalization of a C-H bond with a sulfonyl group, often using sulfonyl azides as the nitrogen source. nih.gov This method is highly attractive as it avoids the need for pre-functionalized starting materials. nih.gov

Photosensitized Nickel Catalysis: This method enables the carbon-nitrogen bond formation between sulfonamides and aryl electrophiles under mild conditions, providing access to a broad range of N-aryl and N-heteroaryl sulfonamides. chemicalbook.com

Calcium Triflimide Activation: The use of Lewis acids like calcium triflimide can activate sulfonyl fluorides towards nucleophilic attack by amines, allowing for the synthesis of sulfonamides from these stable precursors.

These advanced techniques offer greater flexibility and functional group tolerance, enabling the synthesis of complex sulfonamide-containing molecules.

Microwave-Assisted Synthesis Approaches

Microwave-assisted organic synthesis has gained significant traction as a method to accelerate reaction rates, improve yields, and enhance product purity. In the context of sulfonamide synthesis, microwave irradiation has been successfully applied to several synthetic routes.

One notable application is the microwave-assisted synthesis of sulfonamides directly from sulfonic acids or their sodium salts. This method often employs an activating agent, such as 2,4,6-trichloro--triazine (TCT), and can be completed in a fraction of the time required for conventional heating methods. Microwave irradiation has also been used to promote the copper-catalyzed synthesis of sulfonamides from sodium sulfinates and amines. These microwave-assisted protocols are often considered "green" due to reduced reaction times and often the use of more environmentally benign solvents.

| Microwave-Assisted Method | Starting Materials | Key Reagents/Catalysts | Advantages | Reference(s) |

| Direct from Sulfonic Acids | Sulfonic acids/salts, Amines | 2,4,6-trichloro--triazine (TCT) | Rapid, High Yield, Avoids sulfonyl chloride isolation | |

| Copper-Catalyzed from Sulfinates | Sodium sulfinates, Amines | CuBr₂ | Rapid, Excellent Yields, Aqueous media | |

| From Chalcones | para-hydrazinobenzenesulfonamide hydrochloride, Chalcones | Ethanol (B145695) | Rapid synthesis of pyrazoline-containing sulfonamides |

Targeted Synthesis of N1-(5-Methoxyisoxazol-3-yl)sulphanilamide

The synthesis of the specific compound this compound, also known as Sulfamoxole, follows the general principles of sulfonamide synthesis, primarily the reaction of an appropriately substituted sulfonyl chloride with an aminoxazole. The most logical and established route involves the condensation of a protected p-aminobenzenesulfonyl chloride with 3-amino-5-methoxyisoxazole, followed by the removal of the protecting group.

A plausible synthetic pathway is as follows:

Protection of the Aniline Group: The synthesis typically starts with p-aminobenzenesulfonic acid. The amino group is first protected, commonly through acetylation with acetic anhydride (B1165640) to form p-acetamidobenzenesulfonic acid. This protection is necessary to prevent unwanted side reactions at the amino group during the subsequent chlorosulfonation step.

Formation of the Sulfonyl Chloride: The resulting p-acetamidobenzenesulfonic acid is then treated with a chlorinating agent, such as chlorosulfonic acid or thionyl chloride, to convert the sulfonic acid group into the more reactive sulfonyl chloride. This yields p-acetamidobenzenesulfonyl chloride (DASC).

Condensation with 3-Amino-5-methoxyisoxazole: The key step is the reaction of p-acetamidobenzenesulfonyl chloride with 3-amino-5-methoxyisoxazole. This reaction forms the sulfonamide bond. Pyridine is often used as a solvent and base in this condensation step to neutralize the HCl that is formed.

Deprotection: The final step is the hydrolysis of the acetamido group to reveal the free amino group of the final product, this compound. This is typically achieved by acid-catalyzed hydrolysis, for example, by heating with dilute hydrochloric acid.

The synthesis of the required intermediate, 3-amino-5-methoxyisoxazole, can be accomplished through various routes, often starting from simpler isoxazole (B147169) precursors or acyclic compounds that are then cyclized.

This multi-step synthesis, while classic in its approach, is a reliable method for the preparation of this compound and related sulfonamide drugs.

Synthesis of this compound Derivatives

The synthesis of derivatives from this compound and its prominent analogue, sulfamethoxazole (B1682508) [N1-(5-methylisoxazol-3-yl)sulfanilamide], involves a variety of chemical strategies aimed at modifying the core structure to produce novel compounds. These methodologies range from direct modifications of the parent molecule to multi-step de novo syntheses. The primary sites for chemical modification on the sulfamethoxazole scaffold are the aromatic amino group (-NH2) and, to a lesser extent, the sulfonamide nitrogen.

De Novo Synthesis of a Sulfamethoxazole Analogue

A de novo synthesis approach allows for the introduction of specific functionalities from the ground up, using commercially available building blocks. This can be advantageous over modifying the existing sulfamethoxazole structure, particularly when reactions on the isoxazole ring are challenging due to its instability under certain conditions. rsc.org

One such strategy involves a three-step synthesis to create a functionalized sulfamethoxazole derivative. rsc.orgrsc.org The process begins with the reaction of 4-(Boc-amino)-benzenesulfonyl chloride with a primary amine, 3-amino-5-methylisoxazole. The Boc-protection on the primary amino group of the benzenesulfonyl chloride is crucial to preserve the main scaffold necessary for its intended biological interactions. rsc.org This is followed by further modifications to yield the final derivative. This stepwise approach has been utilized to produce derivatives in high yield, which can then be coupled to other molecules, such as hydrogel microparticles for biosensing applications. rsc.orgnih.gov

Schiff Base Derivatives

A prevalent method for derivatizing sulfamethoxazole is through the formation of Schiff bases (or imines). This involves the condensation reaction between the primary aromatic amine group of sulfamethoxazole and a carbonyl group from an aldehyde or ketone. nih.govresearchgate.net The reaction is typically carried out by refluxing sulfamethoxazole with a substituted aldehyde in an ethanol solution, often with a few drops of glacial acetic acid as a catalyst. nih.govresearchgate.netimpactfactor.org

This method has been used to synthesize a wide array of derivatives. For instance, condensation with 3,4-dihydroxy benzaldehyde (B42025) yields the corresponding Schiff base, 4-[(3,4-dihydroxybenzylidene)amino]-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide, as an orange product in 78% yield. researchgate.net Another study successfully synthesized a new Schiff base by reacting sulfamethoxazole with 3-(2-furyl)acrolein. researchgate.netmdpi.com

The table below summarizes the synthesis of various Schiff base derivatives of sulfamethoxazole.

| Reactant Aldehyde | Resulting Schiff Base Derivative | Solvent/Catalyst | Reaction Conditions | Reference |

| 3,4-dihydroxy benzaldehyde | 4-[(3,4-dihydroxybenzylidene)amino]-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide | Ethanol / Glacial Acetic Acid | Reflux, 3h | researchgate.net |

| Substituted Benzaldehydes (e.g., 4-bromo, 2-hydroxy, 4-N,N-dimethyl, 3-nitro) | Corresponding RHC=N-R₁ type Schiff bases | Ethanol / Glacial Acetic Acid | Reflux, 12h | nih.gov |

| 3-(2-furyl)acrolein | 4-((1E,2E)-3-(furan-2-yl)allylidene)amino)-N-(5-methylisoxazol-3-yl) benzenesulfonamide | Ethanol / Glacial Acetic Acid | Reflux, 3h | mdpi.com |

| Various Aromatic Benzaldehydes | Corresponding Schiff Bases (A1-A6) | Ethanol / Acetic Acid | Reflux, 6-8h | impactfactor.org |

Azo Derivatives

Azo compounds are another significant class of derivatives synthesized from sulfamethoxazole. The synthesis typically involves a diazotization-coupling reaction. The primary aromatic amine of sulfamethoxazole is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C). impactfactor.orgnih.gov This reactive diazonium salt is then coupled with an electron-rich aromatic compound, such as salbutamol (B1663637), in an alkaline medium to form a stable, colored azo dye. impactfactor.orgresearchgate.net For example, coupling the diazonium salt of sulfamethoxazole with salbutamol yields an orange, water-soluble azo dye with a yield of 85%. impactfactor.org

β-Lactam and Other Heterocyclic Derivatives

The sulfamethoxazole scaffold has been used to create more complex heterocyclic derivatives, including those containing β-lactam, pyrazole (B372694), and dihydropyrimidine (B8664642) rings. impactfactor.orgwho.int

The synthesis of β-lactam (2-azetidinone) derivatives often starts from the previously synthesized Schiff bases. impactfactor.org The Schiff base is treated with chloroacetyl chloride in the presence of a base like triethylamine in a dry solvent such as dichloromethane. This [2+2] cycloaddition reaction between the imine of the Schiff base and the ketene (B1206846) (formed from chloroacetyl chloride) results in the formation of the β-lactam ring fused to the sulfamethoxazole moiety. impactfactor.org

Other heterocyclic systems are also accessible. For instance, reacting sulfamethoxazole with malononitrile (B47326) and triethylorthoformate yields an intermediate, 4-{[2,2-dicyanovinyl)amino]-N-(5-methylisoxazol-3-yl)benzene sulfonamide. who.int This intermediate serves as a building block for various other derivatives. It can be cyclized with phenylhydrazine (B124118) to form a pyrazole derivative or with different aromatic isothiocyanates to produce 3,4-dihydropyrimidine derivatives. who.int

Carbo(thio)amide and Hydrazone Derivatives

Further derivatization can be achieved by extending the sulfamethoxazole structure. A multi-step synthesis reported the conversion of sulfamethoxazole into a carboxylic acid derivative, 3-{[4-(N-5-methylisoxazol-3-yl-sulfamoyl)-phenyl]-amino}-propanoic acid, by reacting it with acrylic acid. nih.gov This acid was then converted to its methyl ester, and subsequently to a hydrazide, 3-{[4-(N-5-methylisoxazol-3-yl-sulfamoyl)-phenyl]-amino}-propanehydrazide. This hydrazide is a key intermediate for synthesizing carbo(thio)amides and hydrazones. For example, reacting the hydrazide with phenyl isocyanate or isothiocyanate yields the corresponding semicarbazide (B1199961) and thiosemicarbazide (B42300) derivatives. nih.gov

The table below provides details on some of these synthesized derivatives. nih.gov

| Derivative Type | Starting Material | Key Reagents | Yield | Reference |

| Carboxylic Acid | Sulfamethoxazole | Acrylic Acid, Water | 94.8% | nih.gov |

| Hydrazide | Methyl 3-{[4-(N-5-methylisoxazol-3-yl-sulfamoyl)-phenyl]-amino}-propanoate | Hydrazine hydrate | 74% | nih.gov |

| Phenylsemicarbazide | 3-{[4-(N-5-methylisoxazol-3-yl-sulfamoyl)-phenyl]-amino}-propanehydrazide | Phenyl isocyanate | - | nih.gov |

| Phenylthiosemicarbazide | 3-{[4-(N-5-methylisoxazol-3-yl-sulfamoyl)-phenyl]-amino}-propanehydrazide | Phenyl isothiocyanate | - | nih.gov |

| Hydrazone (16b) | 3-{[4-(N-5-methylisoxazol-3-yl-sulfamoyl)-phenyl]-amino}-propanehydrazide | 2-Hydroxybenzaldehyde | 64% | nih.gov |

Molecular Mechanisms of Action and Target Interactions

The primary mechanism of action of sulfamethoxazole (B1682508) is centered on its ability to interfere with the metabolic pathways essential for bacterial survival, specifically the synthesis of folic acid. drugbank.comwikipedia.orgpatsnap.com

Inhibition of Dihydropteroate (B1496061) Synthase (DHPS)

Sulfamethoxazole functions as a potent inhibitor of dihydropteroate synthase (DHPS), a crucial enzyme in the folic acid biosynthesis pathway of many microorganisms. nih.govnih.govnih.gov This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate to form 7,8-dihydropteroate. nih.gov By inhibiting DHPS, sulfamethoxazole effectively halts the production of this essential precursor to folic acid. drugbank.compatsnap.com

Disruption of Folic Acid Biosynthesis in Microorganisms

The inhibition of DHPS by sulfamethoxazole leads to a direct disruption of the folic acid (folate) biosynthesis pathway in susceptible bacteria. drugbank.comwikipedia.orgpatsnap.comnih.govresearchgate.net Folic acid is a vital coenzyme required for the synthesis of nucleic acids (both DNA and RNA) and certain amino acids. wikipedia.orgpatsnap.com Without an adequate supply of folic acid, bacteria are unable to grow and replicate, resulting in a bacteriostatic effect, which means it inhibits bacterial growth rather than directly killing the bacteria. drugbank.com

Impact on Bacterial DNA and RNA Synthesis

The ultimate consequence of disrupting folic acid synthesis is the impairment of bacterial DNA and RNA synthesis. drugbank.comwikipedia.org Tetrahydrofolate, the active form of folic acid, is essential for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. wikipedia.orgpatsnap.com By blocking the production of tetrahydrofolate, sulfamethoxazole indirectly but effectively halts the synthesis of these crucial macromolecules, thereby inhibiting bacterial proliferation. drugbank.compatsnap.com

Broad-Spectrum Antimicrobial Modalities (Preclinical Investigations)

Preclinical studies have demonstrated that sulfamethoxazole possesses a broad spectrum of antimicrobial activity, showing efficacy against a wide range of both Gram-positive and Gram-negative bacteria. drugbank.comwikipedia.orgmsdmanuals.com

Efficacy Against Gram-Positive Bacterial Strains

Sulfamethoxazole has shown activity against several medically important Gram-positive bacteria.

Streptococcus pneumoniae : This compound has been shown to be effective against susceptible strains of Streptococcus pneumoniae, a common cause of pneumonia and other respiratory tract infections. msdmanuals.comdrugs.com However, resistance rates can be significant in some regions. nih.govmedscape.com

Streptococcus pyogenes : While effective in vitro, sulfonamides are generally not recommended for the treatment of infections caused by Group A β-hemolytic streptococci, such as S. pyogenes, as they may not eradicate the organism effectively. drugs.com

Staphylococcus aureus : Sulfamethoxazole has demonstrated activity against Staphylococcus aureus, including some methicillin-resistant Staphylococcus aureus (MRSA) strains. msdmanuals.comoup.com

Table 1: In Vitro Activity of Sulfamethoxazole Against Selected Gram-Positive Bacteria

| Bacterial Strain | General In Vitro Susceptibility | Key Findings |

|---|---|---|

| Streptococcus pneumoniae | Susceptible to Moderately Resistant | Efficacy is dependent on local resistance patterns. nih.govmedscape.com |

| Streptococcus pyogenes | In Vitro Susceptibility | Clinical use is not recommended for eradication. drugs.com |

Efficacy Against Gram-Negative Bacterial Strains

Preclinical data also support the efficacy of sulfamethoxazole against a variety of Gram-negative bacteria.

Escherichia coli : Sulfamethoxazole is active against susceptible strains of E. coli, a frequent cause of urinary tract infections. drugs.comnih.gov

Enterobacter species : The compound has shown inhibitory activity against certain Enterobacter species. nih.govdrugs.com

Salmonella species : In vitro studies have confirmed the activity of sulfamethoxazole against various Salmonella species. nih.govasm.org

Klebsiella species : Efficacy against Klebsiella species has been documented, although resistance can be an issue. drugs.comnih.gov

Shigella species : Sulfamethoxazole has been shown to be effective against susceptible strains of Shigella, which cause shigellosis. drugs.com

Nocardia species : This antibiotic is also known to be active against Nocardia species, which can cause nocardiosis. ditki.commedscape.com

Table 2: In Vitro Activity of Sulfamethoxazole Against Selected Gram-Negative Bacteria

| Bacterial Strain | General In Vitro Susceptibility | Key Findings |

|---|---|---|

| Escherichia coli | Susceptible | Often used in the management of urinary tract infections caused by susceptible isolates. drugs.comnih.gov |

| Enterobacter species | Susceptible | Activity has been demonstrated against susceptible strains. nih.govdrugs.com |

| Salmonella species | Susceptible | In vitro data confirm its activity against nontyphoid salmonellae. nih.govasm.org |

| Klebsiella species | Susceptible to Resistant | Resistance rates can vary, impacting its clinical utility. nih.govnih.gov |

| Shigella species | Susceptible | Effective for enteritis caused by susceptible strains. drugs.com |

Activity Against Fungi (e.g., Pneumocystis carinii) and Protozoa (e.g., Toxoplasma, Coccidia)

N1-(5-Methoxyisoxazol-3-yl)sulphanilamide, commonly known as Sulfamethoxazole, exhibits a significant range of activity against certain fungi and protozoa, primarily by targeting their folic acid synthesis pathway. This mechanism is distinct from the pathways in mammalian cells, which utilize pre-formed folate from the diet.

Pneumocystis carinii (now classified as Pneumocystis jirovecii) : Sulfamethoxazole is a cornerstone in the management of Pneumocystis jirovecii pneumonia (PJP), a critical opportunistic infection in immunocompromised individuals. nih.govwikipedia.orgfrontiersin.orgnih.govmdpi.com The compound acts as a structural analog of para-aminobenzoic acid (PABA). nih.govwikipedia.org It competitively inhibits the fungal enzyme dihydropteroate synthetase (DHPS), which is essential for the conversion of PABA into dihydrofolic acid, a precursor of tetrahydrofolate. nih.govwikipedia.orgdrugbank.com Tetrahydrofolate is a vital cofactor in the synthesis of nucleic acids and amino acids, and its depletion ultimately halts the replication and growth of the organism. nih.govwikipedia.org

Toxoplasma gondii : This protozoan parasite, the causative agent of toxoplasmosis, is also susceptible to Sulfamethoxazole. The mechanism of action is consistent with that observed in other susceptible organisms, involving the blockade of the folate biosynthesis pathway. plos.org By inhibiting dihydropteroate synthetase, Sulfamethoxazole prevents the synthesis of dihydrofolate, thereby depriving the parasite of essential building blocks for DNA and protein synthesis. wikipedia.org In clinical settings, it is often used in combination with other agents like trimethoprim (B1683648) or pyrimethamine, which inhibit the subsequent enzyme in the folate pathway, dihydrofolate reductase, creating a synergistic effect. wikipedia.orgplos.orgnih.govmedscape.comnih.gov

Coccidia : In various animal species, coccidiosis is a significant parasitic disease caused by protozoa of the genus Eimeria. Sulfonamides, including Sulfamethoxazole, have been utilized for their anticoccidial properties. The mechanism of action is the inhibition of dihydropteroate synthetase, disrupting the parasite's ability to produce folic acid. This interference with folate metabolism is effective against the developing schizonts and sexual stages of the coccidian life cycle.

Bacterial Resistance Mechanisms to Sulfonamides

The clinical efficacy of sulfonamides, including Sulfamethoxazole, can be compromised by the development of bacterial resistance. Bacteria have evolved several key mechanisms to counteract the inhibitory effects of these drugs on the folate synthesis pathway.

The primary mechanisms of resistance include:

Alterations in the Target Enzyme : The most common mechanism of high-level resistance involves mutations in the gene (folP) encoding for dihydropteroate synthetase (DHPS). These mutations result in an altered enzyme that has a significantly lower affinity for sulfonamides, while still being able to bind to the natural substrate, PABA. This allows the folic acid synthesis pathway to continue, rendering the drug ineffective.

Acquired Drug-Resistant Target Enzymes : Bacteria can acquire resistance through horizontal gene transfer. Plasmids or transposons can carry genes (sul1, sul2, and sul3) that code for a drug-resistant variant of DHPS. These acquired enzymes are not inhibited by sulfonamide concentrations that are typically effective against the wild-type enzyme.

Increased Production of PABA : Some bacteria can overcome the competitive inhibition by overproducing the natural substrate, PABA. By increasing the concentration of PABA, the bacteria can outcompete the sulfonamide for binding to the active site of DHPS.

Decreased Drug Permeability and Efflux Pumps : Changes in the bacterial cell envelope can reduce the uptake of sulfonamides, preventing the drug from reaching its intracellular target. Additionally, some bacteria possess efflux pumps that actively transport sulfonamides out of the cell, thereby reducing the intracellular drug concentration to sub-therapeutic levels.

| Mechanism of Resistance | Description |

|---|---|

| Target Enzyme Alteration | Mutations in the folP gene lead to a dihydropteroate synthetase (DHPS) enzyme with reduced affinity for sulfonamides. |

| Acquired Resistant Enzyme | Acquisition of sul genes (e.g., sul1, sul2) that produce a DHPS variant insensitive to sulfonamides. |

| Substrate Overproduction | Increased synthesis of para-aminobenzoic acid (PABA) to outcompete the sulfonamide inhibitor. |

| Reduced Permeability/Efflux | Changes in the cell membrane decrease drug uptake, or efflux pumps actively remove the drug from the cell. |

Other Investigated Pharmacological Activities (Preclinical/Mechanistic)

Beyond its established antimicrobial properties, this compound has been investigated for other pharmacological activities.

Sulfonamides are a well-known class of carbonic anhydrase (CA) inhibitors. tandfonline.comtandfonline.com Carbonic anhydrases are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. tandfonline.com These enzymes are involved in numerous physiological processes. Research has shown that Sulfamethoxazole and its derivatives can act as inhibitors of various human carbonic anhydrase (hCA) isoforms. nih.govnih.govdntb.gov.ua Studies have focused on designing novel Sulfamethoxazole derivatives that selectively inhibit tumor-associated isoforms like hCA IX and hCA XII, which are often overexpressed in hypoxic cancers, while sparing the physiologically important isoforms hCA I and II. nih.govnih.govdntb.gov.ua This selective inhibition is a key area of interest for the development of targeted anticancer agents. nih.gov

| Compound | Target Isoform | Inhibitory Activity (IC50) | Reference Compound | Reference IC50 |

|---|---|---|---|---|

| Sulfamethoxazole Derivative S2 | hCA IX | 0.177 ± 0.008 µM | Acetazolamide | 0.281 ± 0.014 µM |

| Sulfamethoxazole Derivative S3 | hCA IX | 0.08 ± 0.003 µM | Acetazolamide | 0.281 ± 0.014 µM |

| Sulfamethoxazole Derivative S9 | hCA IX | 0.121 ± 0.006 µM | Acetazolamide | 0.281 ± 0.014 µM |

There is evidence to suggest that Sulfamethoxazole, particularly in combination with trimethoprim, possesses anti-inflammatory properties. In a murine model of acute rhinosinusitis induced by Streptococcus pneumoniae, treatment with trimethoprim-sulfamethoxazole resulted in a significant reduction in the inflammatory response. nih.gov Specifically, the treated group showed a smaller sinus area occupied by neutrophil clusters and fewer neutrophils infiltrating the sinus mucosa compared to the untreated control group. nih.gov This suggests that beyond its direct antibacterial action, the compound may modulate inflammatory pathways, potentially by reducing the inflammatory cell influx to the site of infection.

Sulfamethoxazole has been observed to induce hypoglycemia, a potential adverse effect that points to an underlying mechanism of action on glucose metabolism. clevelandclinic.orgdroracle.ainih.gov This effect is particularly noted in patients with renal impairment, malnutrition, or those receiving high doses. droracle.ainih.gov The proposed mechanism is a sulfonylurea-like effect. nih.gov Sulfamethoxazole shares a structural similarity with sulfonylurea drugs, which are used to treat type 2 diabetes. It is thought to act on the pancreatic beta-islet cells to stimulate the release of insulin, which can lead to a decrease in blood glucose levels. nih.gov This action is independent of its antimicrobial activity.

While Sulfamethoxazole itself is not primarily characterized as a diuretic, its common combination partner, trimethoprim, has been shown to exhibit a diuretic effect. Trimethoprim is structurally similar to the potassium-sparing diuretic amiloride. unmc.educmaj.ca It acts on the distal nephron of the kidney to inhibit the epithelial sodium channel, which in turn reduces the excretion of potassium. cmaj.canih.gov This can lead to hyperkalemia (elevated potassium levels), an effect that is more pronounced in patients with renal impairment or those taking other medications that affect potassium balance. unmc.educmaj.canih.gov Therefore, the diuretic activity associated with the combination product is attributed to the trimethoprim component.

Anti-hypertensive Effects

While this compound, commonly known as sulfamethoxazole, is not primarily characterized as an anti-hypertensive agent, research into related sulphanilamide derivatives indicates a potential mechanism for such effects through the inhibition of the Angiotensin-Converting Enzyme (ACE). Studies have focused on synthesizing derivatives of sulphanilamide to explore their efficacy in managing hypertension.

The proposed mechanism involves the inhibition of ACE, a key enzyme in the renin-angiotensin system that plays a crucial role in blood pressure regulation. In-silico docking studies and in-vitro screening of certain furan-sulphanilamide derivatives have shown that these compounds can interact with and inhibit ACE. Some synthesized derivatives demonstrated potent anti-hypertensive activity when compared to captopril, a standard ACE inhibitor drug. nih.gov This suggests that the sulphanilamide scaffold could be a basis for developing novel anti-hypertensive agents. The effectiveness of these derivatives is often attributed to the specific substitutions on the N1 position of the sulfonamide group, which influence the molecule's solubility, efficiency, and pharmacokinetic properties. nih.gov

Table 1: Anti-hypertensive Activity of Furan-Sulphanilamide Derivatives (Note: This data is for sulphanilamide derivatives, not this compound itself, and is presented to illustrate the potential of the chemical class.)

| Compound | Target | Mechanism of Action | Activity Compared to Standard (Captopril) |

| Furan-Sulphanilamide Derivatives | Angiotensin-Converting Enzyme (ACE) | Inhibition of ACE | Some compounds showed potent activity |

Antiretroviral Activity

The clinical application of this compound (sulfamethoxazole), typically in combination with trimethoprim (TMP-SMX), in patients with Human Immunodeficiency Virus (HIV) is primarily directed at the prevention and treatment of opportunistic infections (OIs) rather than direct antiretroviral activity against the virus itself. hiv.goviapac.orgwikipedia.orgnih.govmayoclinic.org OIs such as Pneumocystis jirovecii pneumonia (PCP) and toxoplasmosis are major causes of morbidity and mortality in individuals with compromised immune systems resulting from HIV infection. iapac.orgwikipedia.orgmayoclinic.org

The mechanism of action of sulfamethoxazole is the inhibition of dihydrofolate synthesis in microorganisms by competing with para-aminobenzoic acid (PABA). wikipedia.orgdrugbank.com This pathway is essential for bacteria and some protozoa but not for human cells, which acquire folic acid from their diet. wikipedia.org This selective action makes it effective against the opportunistic pathogens common in HIV-infected individuals.

Interestingly, in the context of co-infections prevalent in HIV-positive populations, studies have investigated the effects of TMP-SMX on Plasmodium liver stages, the parasite responsible for malaria. Research has shown that TMP-SMX can significantly reduce the parasite burden in liver stages and prevent the development of patent parasitemia in mouse models. oup.comnih.gov This activity is distinct from the mechanism of nonnucleoside reverse transcriptase inhibitors (NNRTIs), a class of antiretroviral drugs that directly inhibit the HIV reverse transcriptase enzyme. nih.gov

Potential Anticancer Mechanisms (e.g., EGFR TK inhibition)

The epidermal growth factor receptor (EGFR) and its associated tyrosine kinase (TK) activity are crucial regulators of cellular processes like proliferation and survival. mdpi.com Aberrant activation of EGFR is linked to the development and progression of many cancers, making it a prime target for anticancer therapies. mdpi.com Small-molecule tyrosine kinase inhibitors (TKIs) function by competing with ATP at the catalytic site of the receptor, thereby blocking downstream signaling pathways that promote cancer cell growth. drugbank.commdpi.com

While direct evidence for this compound as an EGFR TK inhibitor is not established, the broader class of compounds containing heterocyclic rings, such as thiazole and oxazole (which are structurally related to the isoxazole (B147169) ring in sulfamethoxazole), has been a focus of anticancer drug development. Research has explored various benzothiazole and pyrimido[2,1-b]benzothiazole derivatives as potential EGFR-TK inhibitors. researchgate.net For instance, certain compounds have demonstrated significant inhibitory activity against EGFR-TK in screening assays. researchgate.net This indicates that the heterocyclic sulfonamide scaffold is of interest in the design of novel kinase inhibitors. The potential for this compound or its novel derivatives to act via EGFR TK inhibition remains a theoretical possibility that would require specific investigation.

Table 2: EGFR-TK Inhibitory Activity of Selected Benzothiazole Derivatives (Note: This data is for structurally related compounds and is presented to illustrate the potential of heterocyclic scaffolds in EGFR-TK inhibition.)

| Compound Type | Target | Mechanism of Action | Reported Activity |

| Benzothiazole Derivatives | Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) | Inhibition of enzyme activity | Compound 1 showed 70.58% enzyme inhibition researchgate.net |

Urease Inhibition

Urease is a nickel-containing enzyme produced by various bacteria, fungi, and plants that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. nih.gov In medicine, the urease activity of bacteria like Helicobacter pylori is linked to gastric ulcers. nih.gov Therefore, urease inhibitors are of significant interest for treating such infections.

Sulfonamide-based compounds have been identified as a promising class of urease inhibitors. researchgate.netresearchgate.net The mechanism of inhibition is believed to involve the chelation of the two nickel ions (Ni2+) present in the active site of the urease enzyme. nih.govbohrium.comresearchgate.net Functional groups containing electronegative atoms such as the oxygen and nitrogen atoms of the sulfonamide group in this compound can act as ligands, binding to the nickel ions. nih.govbohrium.comresearchgate.net This interaction blocks the active site, preventing the substrate (urea) from binding and being hydrolyzed. Kinetic studies on various sulfonamide derivatives have shown them to act as potent competitive or mixed-type inhibitors of urease. researchgate.net

Table 3: Urease Inhibitory Activity of Selected Sulfonamide Derivatives

| Compound Class | Target Enzyme | Proposed Mechanism | Example IC50 Value |

| Iminothiazoline-Sulfonamide Hybrids | Jack Bean Urease | Competitive/Mixed-type inhibition via Ni2+ chelation | 0.058 µM (for compound 3i) researchgate.net |

| Sulfadiazine-based Sulfonamides | Jack Bean Urease | Interaction with active site | Potent inhibition observed researchgate.net |

Chelating Ligand Behavior with Transition Metal Ions

This compound possesses multiple functional groups with electronegative atoms, making it an effective chelating ligand for transition metal ions. The molecule can act as a donor, providing lone pairs of electrons from its nitrogen and oxygen atoms to form coordinate bonds with a central metal ion. Potential coordination sites include the nitrogen atom of the free amino group, the nitrogen and oxygen atoms of the sulfonamide group, and the nitrogen and oxygen atoms of the isoxazole ring.

The combination of these donor atoms allows for the formation of stable chelate rings with metal ions. This chelating behavior is fundamental to some of its potential biological activities, such as urease inhibition, where it coordinates with the nickel ions in the enzyme's active site. The formation of metal complexes can significantly alter the biological properties of the parent sulfonamide molecule. Chelation can reduce the polarity of the metal ion and increase the lipophilicity of the entire complex, which may enhance its ability to cross biological membranes. Studies on various sulfonamide derivatives have shown they can form stable complexes with metals like Co(II), Ni(II), Cu(II), and Zn(II), resulting in various geometries such as octahedral or square planar.

Structure Activity Relationship Sar Studies of N1 5 Methoxyisoxazol 3 Yl Sulphanilamide and Analogues

Essential Structural Requirements for Biological Activity

For a sulphonamide to exhibit antibacterial activity, several key structural features must be present. These foundational elements are critical for the molecule to be recognized by the bacterial enzyme and to effectively inhibit it.

The sulphanilamide framework is the minimum structural requirement for antibacterial activity. slideshare.net This core scaffold, consisting of a benzene (B151609) ring with both an amino (-NH2) group and a sulphonamide (-SO2NHR) group, acts as a structural analogue of PABA. nih.govresearchgate.net This mimicry is fundamental to its mechanism of action, allowing it to compete with PABA for the active site of the DHPS enzyme. youtube.comnih.gov Any significant deviation from this basic skeleton typically results in a partial or complete loss of antibacterial efficacy.

The relative positioning of the amino and sulphonyl groups on the benzene ring is critical for activity. Maximum potency is achieved when these two groups are in a para (1,4) arrangement, mirroring the structure of PABA. slideshare.net Isomers where the groups are in the ortho (1,2) or meta (1,3) positions are found to be therapeutically less active or completely inactive. This strict spatial requirement underscores the importance of the molecule's geometry for fitting into the enzyme's active site.

The primary aromatic amino group at the N4 position (para to the sulphonamide group) is essential for biological activity. slideshare.netyoutube.com This group must generally be free and unsubstituted. openaccesspub.org Its presence is a key feature for the structural analogy to PABA. youtube.com

Research has shown that substitution on this N4 nitrogen typically leads to inactive compounds. youtube.com However, this principle has been leveraged to create prodrugs. Certain substituents can be attached to the N4-amino group which are later cleaved in vivo by metabolic processes, such as azo-reductases in the gut, to release the active free amino form of the drug. youtube.com Examples include succinyl or phthalyl groups, which are designed to be removed post-administration. slideshare.netpharmacy180.com

| Modification at N4 Amino Group | Consequence on Activity | Rationale |

| Unsubstituted (-NH₂) (Active Form) | Essential for activity | Mimics the amino group of PABA, allowing for competitive inhibition of DHPS. |

| Acetylation (-NHCOCH₃) | Inactivation | N-acetylation is a common metabolic pathway that produces inactive metabolites. youtube.com |

| Prodrug Moiety (e.g., Succinyl) | Inactive until metabolized | Designed for targeted release; the moiety is cleaved in vivo to regenerate the essential free amino group. slideshare.netpharmacy180.com |

The aromatic benzene ring of the sulphanilamide core is highly sensitive to substitution. Introducing additional substituents onto this ring, other than the essential N4-amino and sulphonyl groups, generally leads to a decrease or complete abolishment of antibacterial activity. slideshare.net Similarly, replacing the benzene ring with other cyclic systems also diminishes or eliminates its effectiveness. This suggests that the electronic properties and the specific steric profile of the unsubstituted phenyl ring are crucial for proper binding and inhibitory function.

For a compound to be active, the sulphur atom of the sulphonamide group must be directly attached to the aromatic benzene ring. slideshare.net The introduction of any spacer or linker between the sulphur atom and the ring disrupts the necessary structural conformation and results in a loss of activity. This direct linkage ensures the correct spatial orientation and electronic relationship between the sulphonamide group and the rest of the molecule, which is vital for its function as a PABA antagonist.

Influence of N1 Substitution on Activity and Potency

While the sulphanilamide skeleton itself is crucial, modifications at the N1 nitrogen of the sulphonamide group (-SO₂NHR) have been the most fruitful area for developing potent and therapeutically useful drugs, including sulfamethoxazole (B1682508). The nature of the substituent 'R' at this position profoundly influences the compound's physicochemical properties and, consequently, its antibacterial potency. nih.govannualreviews.org

Substitution of a heterocyclic aromatic nucleus at the N1 position generally yields highly potent compounds. slideshare.net In the case of N1-(5-Methoxyisoxazol-3-yl)sulphanilamide, the 'R' group is the 5-methoxyisoxazole (B1645809) ring. Such electron-withdrawing heterocyclic substituents have a significant impact on the acidity (pKa) of the sulphonamide N-H proton.

Optimal antibacterial activity is often observed in sulphonamides with pKa values ranging from 6.6 to 7.4. slideshare.netyoutube.com This is because, at physiological pH, a significant portion of the drug exists in its ionized form. This ionization is believed to enhance the binding affinity of the drug to the DHPS enzyme, which has a higher affinity for the ionized form. The electron-withdrawing nature of the isoxazole (B147169) ring in sulfamethoxazole helps to lower the pKa into this optimal range, thereby increasing its potency compared to the parent sulfanilamide (B372717). annualreviews.org

| Sulphonamide | N1-Substituent (R Group) | pKa | General Activity Profile |

| Sulfanilamide | -H | 10.4 | Low potency |

| Sulfadiazine | Pyrimidin-2-yl | 6.5 | High potency |

| Sulfamethoxazole | 5-Methoxyisoxazol-3-yl | 6.0 | High potency pharmacy180.com |

| Sulfisoxazole | 3,4-Dimethylisoxazol-5-yl | 5.0 | High potency |

This table illustrates the principle that N1-heterocyclic substitution significantly lowers the pKa, correlating with increased antibacterial potency.

Role of Heteroaromatic Ring Systems (e.g., Isoxazole, Thiadiazole, Pyridazine)

The nature of the heteroaromatic ring system substituted at the N1 position of the sulphanilamide core is a critical determinant of antibacterial potency. The introduction of various heterocyclic nuclei has been a cornerstone of sulphonamide development, leading to compounds with enhanced activity over the parent sulphanilamide pharmacy180.comslideshare.net.

The isoxazole ring, as seen in Sulfamethoxazole, is a five-membered heterocycle that contributes to the compound's effective antibacterial profile. When compared to analogues featuring other rings, distinct patterns emerge. For instance, studies on 1,3,4-thiadiazole derivatives have shown that this ring system can also confer significant antibacterial and antifungal properties nih.gov. Research has demonstrated that the activity of such analogues is highly dependent on the other substituents attached to the thiadiazole ring nih.gov.

Effects of Specific Substitutions (e.g., Methyl vs. Methoxy Group on Heterocyclic Ring)

Specific substitutions on the N1-heterocyclic ring further modulate the activity of sulphonamide analogues. The 5-methyl group on the isoxazole ring of Sulfamethoxazole is a key feature. To understand its role, it is useful to compare it with other substituents, such as a methoxy group.

The methoxy substituent is prevalent in many drug molecules and can significantly influence ligand-target binding, physicochemical properties, and metabolic stability nih.gov. SAR studies on various heterocyclic systems have shown that the presence of an electron-donating methoxy group can enhance antibacterial activity acu.edu.in. For example, in a series of N-(4-fluorophenyl)amides, the methylation of a thiazolidinone ring improved activity, whereas bulkier, more hydrophobic groups were not recommended researchgate.net.

Impact of Double Substitution at the N1 Position

The classic sulphonamide structure involves a single substitution on the N1 nitrogen. However, the possibility of double substitution (N,N-disubstituted sulphonamides) has been explored to understand its impact on antibacterial activity. Generally, the sulphonamide N1-proton is considered crucial for activity, as its acidity (pKa) is strongly correlated with potency. The ionized form of the sulphonamide is believed to be the active species that mimics p-aminobenzoic acid (PABA) pharmacy180.com.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies provide a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. For sulphonamides like this compound, QSAR models have been instrumental in elucidating the key physicochemical properties that govern their inhibitory action against the DHPS enzyme.

Development of Pharmacophoric Models for Enzyme Inhibition (e.g., DHPS)

The antibacterial action of sulphonamides stems from their ability to act as competitive inhibitors of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS) nih.govfrontiersin.org. QSAR studies, particularly three-dimensional QSAR (3D-QSAR) approaches like Comparative Molecular Field Analysis (CoMFA), have been employed to develop pharmacophoric models for this inhibition nih.gov.

A pharmacophore model for a DHPS inhibitor outlines the essential steric and electronic features required for binding to the enzyme's active site. These models are derived from a series of active compounds and can predict the binding of new potential inhibitors nih.gov. For sulphonamides, the pharmacophore typically includes:

An aromatic ring (the p-aminophenyl group).

A hydrogen bond donor (the N4-amino group).

A sulfonamide linker group.

A negatively ionizable feature (the N1-sulphonamide nitrogen).

A region for steric and electronic interaction (the N1-heterocyclic substituent).

Studies have shown that the active site of DHPS has specific pockets that accommodate the PABA substrate and the pterin cofactor nih.govnih.gov. Sulphonamides mimic PABA, and the N1-substituent occupies a space near the pterin-binding site acs.org. 3D-QSAR models generate contour maps that visualize regions where steric bulk or specific electronic properties (positive or negative charge) are favorable or unfavorable for activity. For example, a CoMFA model for a series of sulfa drugs inhibiting Pneumocystis carinii DHPS provided a cross-validated r² value of 0.699, indicating a strong predictive capability nih.gov. Such models are crucial tools for the rational design of novel, more potent, or resistance-evading DHPS inhibitors nih.govnih.gov.

Correlation with Physiochemical Parameters (e.g., pKa, Lipid Solubility)

The antibacterial activity of sulphonamides is strongly correlated with their physicochemical properties, most notably their acid dissociation constant (pKa) and lipid solubility (often expressed as log P) nih.govtandfonline.com.

pKa: A fundamental principle of sulphonamide SAR is the relationship between the pKa of the N1-proton and antibacterial activity. The "Bell and Roblin" theory posits that the most active sulphonamides have a pKa value that allows for a significant portion of the drug to be in its ionized form at physiological pH tandfonline.com. This is because the ionized anion is structurally more similar to the PABA anion, enabling it to effectively compete for the DHPS active site. Maximum activity is generally observed for sulphonamides with pKa values between 6.0 and 7.4 slideshare.nettandfonline.com. This compound (Sulfamethoxazole) has a pKa in this optimal range. This relationship can be modeled quantitatively, showing a bilinear or linear correlation between pKa and the minimum inhibitory concentration (MIC) nih.gov.

Lipid Solubility (log P): While pKa is crucial for the mechanism of action, lipid solubility is vital for the pharmacokinetics of the drug, governing its ability to cross bacterial cell membranes to reach the target enzyme. A balanced hydro- and liposolubility is necessary for optimal in vivo activity researchgate.net. QSAR studies have shown that as lipid solubility increases, the in vitro antibacterial activity and the biological half-life can also increase slideshare.net. However, some studies indicate that for in vitro activity, hydrophobic properties are of minor importance compared to the degree of ionization (pKa) nih.gov. There is often a positive correlation between aqueous solubility and antibacterial activity, with highly active compounds possessing lower lipophilicity and higher solubility tandfonline.com.

The interplay between these parameters is complex. The ideal sulphonamide possesses a pKa that ensures optimal ionization at the site of action, combined with a lipid solubility that facilitates transport to that site.

Below is a table summarizing the relationship between physicochemical parameters and the activity of selected sulphonamides.

| Compound | N1-Substituent | pKa | log P (Lipophilicity) | Relative Activity Trend |

|---|---|---|---|---|

| Sulphanilamide | -H | 10.4 | -1.1 | Low |

| Sulphathiazole | Thiazole | 7.1 | 0.1 | High |

| Sulphadiazine | Pyrimidine | 6.5 | -0.1 | High |

| Sulfamethoxazole | 5-Methyl-3-isoxazole | 6.1 | 0.9 | High |

Molecular Docking Investigations

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For sulfamethoxazole, docking studies have been crucial in elucidating its interactions with various target enzymes.

Docking studies have primarily focused on the interaction of sulfamethoxazole with its main target, Dihydropteroate synthase (DHPS), as well as other enzymes like carbonic anhydrases.

Dihydropteroate synthase (DHPS): Sulfamethoxazole is a structural analog of p-aminobenzoic acid (pABA), the natural substrate for DHPS, an essential enzyme in the bacterial folate synthesis pathway. rcsb.org Molecular docking simulations have shown that sulfamethoxazole acts as a competitive inhibitor by binding to the pABA-binding pocket of DHPS. rcsb.orgnih.gov The binding is stabilized by a network of hydrogen bonds and hydrophobic interactions. psgcas.ac.in Key interactions include hydrogen bonds formed by the oxygen atoms of the sulfonyl group with residues such as Ser222 and the amine group with Thr62. rcsb.org The binding pocket is further defined by hydrophobic and electrostatic interactions with residues including ARG63, LYS221, ARG255, PHE190, and PRO64. psgcas.ac.in

Carbonic Anhydrases (CAs): While sulfamethoxazole itself is a weak inhibitor, its derivatives have been designed and studied as potent inhibitors of human carbonic anhydrase (hCA) isoforms, such as hCA IX and XII, which are targets for anticancer drugs. nih.govnih.gov Molecular docking of these derivatives reveals crucial interactions with the zinc ion in the enzyme's active site, a key feature for CA inhibition. nih.gov The sulfonamide group of the inhibitors coordinates with the Zn2+ ion, and the "tail" of the molecule forms various hydrogen bonds and van der Waals interactions with amino acid residues in the active site, explaining the basis for isoform selectivity. nih.govnih.gov

Urease and EGFR TK: Extensive literature searches did not yield specific molecular docking studies focused on the interaction of the parent compound, sulfamethoxazole, with urease or Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR TK). Research in these areas tends to focus on other classes of inhibitors.

Binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), quantifies the strength of the interaction between the ligand and the protein. Conformational analysis helps identify the most stable three-dimensional arrangement of the ligand within the active site. For sulfamethoxazole, studies have reported a binding affinity of -6.1 kcal/mol with DHPS. researchgate.net The analysis of the best-docked conformer confirms that the molecule adopts a specific, low-energy orientation that maximizes its favorable interactions with the active site residues of DHPS. psgcas.ac.inresearchgate.net This stable conformation is essential for its inhibitory activity.

| Target Enzyme | Key Interacting Residues | Binding Affinity (kcal/mol) | Interaction Type |

|---|---|---|---|

| Dihydropteroate Synthase (DHPS) | Thr62, Ser222, Arg63, Lys221, Arg255, Phe190, Pro64 | -6.1 | Hydrogen Bonding, Hydrophobic, Electrostatic |

| Carbonic Anhydrase IX (hCA IX) (Derivatives) | Zn2+ ion, His94, His96, His119, Thr199, Gln92 | Data not specified for parent compound | Zinc Coordination, Hydrogen Bonding |

| Carbonic Anhydrase XII (hCA XII) (Derivatives) | Zn2+ ion, His94, Val121, Leu198, Thr200 | Data not specified for parent compound | Zinc Coordination, Hydrogen Bonding |

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of molecules over time, allowing for the study of the stability of ligand-protein complexes and the characterization of their interaction profiles at an atomic level.

MD simulations have been employed to understand the molecular basis of drug resistance to sulfonamides. nih.gov Studies on DHPS have shown that specific mutations can alter the dynamics of the active site. nih.gov In wild-type DHPS, a sulfonamide drug can remain stably positioned for enzymatic transformation. However, in resistant mutants, simulations show that the drug can be expelled from the catalytic site due to changes in the protein's conformational dynamics, thus providing a molecular rationale for resistance. nih.gov

The stability of the sulfamethoxazole-DHPS complex is crucial for its inhibitory function. MD simulations confirm that the interactions observed in static docking models, such as key hydrogen bonds, are maintained over the simulation time in susceptible enzyme variants. These simulations help to generate a more realistic picture of the interaction profile by considering the flexibility of both the protein and the ligand. For related sulfonamide hybrids targeting other enzymes like DNA gyrase, 100-nanosecond MD simulations have confirmed that the ligand-receptor complexes remain stable within the binding region, validating the docking results. rsc.org

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule, such as its geometry, charge distribution, and orbital energies. nih.gov These calculations provide a fundamental understanding of the molecule's reactivity and spectroscopic properties. nih.govresearchgate.net

Studies on sulfamethoxazole using DFT with basis sets like B3LYP/6-311G+(d,p) have been performed to optimize its molecular structure and analyze its electronic characteristics. nih.gov Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. nih.govresearchgate.net Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to identify the electrophilic and nucleophilic sites on the molecule, which is crucial for understanding how it interacts with its biological receptor. nih.gov These theoretical calculations have been shown to be in good agreement with experimental data from X-ray diffraction and spectroscopic measurements. nih.gov

| Computational Method | Parameter Calculated | Significance |

|---|---|---|

| DFT (B3LYP/6-311G+(d,p)) | Optimized Molecular Geometry | Provides the most stable 3D structure of the molecule. |

| DFT | HOMO-LUMO Energies | Determines the electronic energy gap, indicating chemical reactivity and stability. |

| DFT | Molecular Electrostatic Potential (MEP) | Maps charge distribution to predict sites for intermolecular interactions. |

| TD-DFT | Electronic Spectral Transitions | Explains the molecule's UV-Vis absorption properties. nih.gov |

Metabolic Studies in Vitro and in Vivo Preclinical Models

Identification and Characterization of Metabolites

The biotransformation of N1-(5-Methoxyisoxazol-3-yl)sulphanilamide results in the formation of several metabolites. These metabolic products have been identified and characterized using various analytical techniques in both in vitro and in vivo systems. The primary routes of metabolism involve modification of the N4-amino group and the isoxazole (B147169) ring.

In vitro studies using liver microsomes have been instrumental in identifying the initial steps of this compound metabolism. These studies have shown that the compound is a substrate for cytochrome P450 enzymes, particularly the CYP2C9 isoform, which is responsible for oxidative metabolism. drugbank.comwikipedia.org The primary metabolite formed through this pathway is the N4-hydroxy derivative. nih.govnih.gov This hydroxylamine metabolite is considered a reactive intermediate that can be further oxidized to a nitroso species. drugbank.comnih.gov

Additionally, in vitro systems have demonstrated the potential for N-acetylation of the sulphonamide, a common metabolic pathway for arylamine compounds. drugbank.comresearchgate.net This reaction is catalyzed by N-acetyltransferase enzymes. drugbank.com

Below is a table summarizing the key metabolites identified in in vitro studies of the structurally similar compound, sulfamethoxazole (B1682508).

| Metabolite | Metabolic Pathway | Enzyme System |

| N4-hydroxy-N1-(5-methoxyisoxazol-3-yl)sulphanilamide | N-Hydroxylation | Cytochrome P450 (CYP2C9) |

| N4-acetyl-N1-(5-methoxyisoxazol-3-yl)sulphanilamide | N-Acetylation | N-acetyltransferase (NAT) |

Studies in animal models, including various mammalian species and fish such as Cyprinus carpio (Common Carp), have provided a comprehensive understanding of the disposition and metabolic pathways of sulphonamides structurally related to this compound. mdpi.comnih.govmerckvetmanual.com These studies confirm that the metabolic pathways observed in vitro also occur in vivo, along with further conjugation reactions that facilitate excretion.

Acetylation of the N4-amino group is a major metabolic pathway for this compound in most animal species studied. nih.govmerckvetmanual.comkarger.com The resulting metabolite, N4-acetyl-N1-(5-methoxyisoxazol-3-yl)sulphanilamide, is generally less soluble than the parent compound. merckvetmanual.com The extent of acetylation can vary between species. nih.gov In fish species like sea bass and turbot, the N-acetylated metabolite of the similar compound sulfamethoxazole has been detected. nih.govvliz.be In pigs and chickens, N4-acetyl-sulfamethoxazole was identified as a primary metabolite. nih.govresearchgate.net

Hydroxylation is another significant biotransformation pathway. As observed in in vitro models, N-hydroxylation at the N4-position occurs in vivo. nih.govnih.gov Additionally, hydroxylation can occur on the isoxazole ring. For the structurally similar sulfamethoxazole, hydroxylation of the methyl group at the 5-position of the isoxazole ring has been reported. wikipedia.org This suggests that the methoxy group of this compound could also be a site for oxidative metabolism, potentially leading to O-demethylation.

Following hydroxylation, or directly on the parent compound, conjugation reactions occur to increase water solubility and facilitate elimination. Glucuronidation is a key phase II metabolic reaction for sulphonamides. merckvetmanual.com The N1-position of the sulphonamide can undergo conjugation with glucuronic acid to form an N-glucuronide metabolite. wikipedia.orgcymitquimica.comnih.gov This process is catalyzed by UDP-glucuronosyltransferases (UGTs). drugbank.com In fish, glucuronidation is a recognized detoxification pathway for various organic pollutants. mdpi.com Studies on channel catfish have shown the upregulation of UGTs in response to sulfamethoxazole exposure, indicating the importance of this pathway. mdpi.com

The table below summarizes the major in vivo metabolites of the structural analog, sulfamethoxazole.

| Metabolite | Metabolic Pathway |

| N4-acetyl-sulfamethoxazole | Acetylation |

| N4-hydroxy-sulfamethoxazole | Hydroxylation |

| 5-hydroxymethyl-sulfamethoxazole | Hydroxylation |

| N4-acetyl-5-hydroxymethyl-sulfamethoxazole | Acetylation and Hydroxylation |

| Sulfamethoxazole-N1-glucuronide | Glucuronidation |

Based on the available literature for structurally similar sulphonamides like sulfamethoxazole, glycine conjugation is not reported as a major metabolic pathway. The primary conjugation reactions involve glucuronic acid and, to a lesser extent, sulphate. Therefore, it is not anticipated that glycine conjugation plays a significant role in the metabolism of this compound.

In Vivo Metabolic Pathways in Animal Models (e.g., Cyprinus carpio)

Carboxylation, Reduction, and Methylation Processes

Information regarding the biotransformation of this compound through carboxylation, reduction, or methylation processes is not available in the reviewed scientific literature. Metabolic studies on analogous sulphonamides primarily highlight other pathways, such as acetylation and oxidation, as the major routes of biotransformation. Consequently, there are no detailed research findings or data to present on these specific metabolic reactions for this compound.

Enzyme Systems Involved in Metabolism

The specific enzyme systems responsible for the metabolism of this compound have not been definitively identified in published research. For the analogous compound sulfamethoxazole, metabolism is primarily mediated by two key enzyme systems:

N-acetyltransferases (NATs): These enzymes are responsible for the acetylation of the arylamine group.

Cytochrome P450 (CYP) enzymes: Specifically, CYP2C9 is involved in the oxidation of the compound.

However, without direct studies on this compound, it cannot be stated with certainty that the same enzymes are responsible for its metabolism. The difference in the substituent on the isoxazole ring (methoxy vs. methyl group) could potentially influence enzyme affinity and metabolic fate.

Comparative Metabolism Studies Across Animal Species

Comparative metabolic studies of this compound across different preclinical animal species (such as rats, dogs, and monkeys) have not been reported in the available literature. Such studies are crucial for understanding species-specific differences in drug metabolism, which can impact efficacy and toxicity profiles. For other sulphonamides, significant inter-species variations in metabolic pathways and rates of elimination have been observed. For instance, the extent of acetylation versus other metabolic pathways can differ substantially between species. Without specific data for this compound, no comparative analysis can be provided.

Research on Derivatives and Prodrug Strategies

Design and Synthesis of Novel Sulfonamide Derivatives

The core structure of sulfamethoxazole (B1682508) offers multiple sites for chemical modification, enabling the synthesis of a wide array of derivatives with potentially improved pharmacological profiles.

The N1 position of the sulfonamide group in sulfamethoxazole is a primary target for modification to introduce diverse heterocyclic moieties. These modifications aim to alter the compound's physicochemical properties, such as solubility and lipophilicity, and to introduce new biological activities. A variety of new sulfamethoxazole derivatives have been successfully synthesized incorporating biologically active heterocycles like pyrazole (B372694), 3,4-dihydropyrimidine, pyrrole, and 1,3-dihydropyrimidine rings. who.int The synthesis strategies often involve multi-step reactions starting from sulfamethoxazole. For instance, derivatives can be prepared by reacting sulfamethoxazole with different reagents to introduce new functionalities, which are then cyclized to form the desired heterocyclic rings. who.intmdpi.com

One common approach involves the initial reaction of the amino group of sulfamethoxazole to create an intermediate that is more susceptible to cyclization with other reagents. who.int For example, the synthesis of pyrazole derivatives has been achieved through the reaction of an intermediate with phenyl hydrazine. who.int Similarly, 3,4-dihydropyrimidine derivatives have been prepared by the cyclization of a sulfamethoxazole intermediate with various aromatic isothiocyanates. who.int The structures of these novel compounds are typically confirmed using spectroscopic methods such as FT-IR, 1H-NMR, and 13C-NMR. who.intnih.govresearchgate.net

Schiff's bases, characterized by the azomethine group (-CH=N-), are readily synthesized through the condensation reaction of the primary amino group of sulfamethoxazole with various aldehydes or ketones. nih.govresearchgate.netjddtonline.info This reaction is typically carried out in an alcoholic solvent, often with a catalytic amount of acid, such as glacial acetic acid, and may require refluxing for several hours. nih.govresearchgate.netmdpi.com

A range of aromatic aldehydes, including substituted benzaldehydes (e.g., 4-bromobenzaldehyde, 2-hydroxybenzaldehyde, 4-N,N-dimethylbenzaldehyde, and 3-nitrobenzaldehyde), have been used to synthesize a series of sulfamethoxazole-based Schiff's bases. nih.govresearchgate.net The resulting compounds are characterized by their distinct physicochemical properties, and their structures are confirmed using techniques like melting point determination, elemental analysis, FTIR, and 1H-NMR spectroscopy. nih.govresearchgate.net The formation of the imine bond is a key indicator of a successful reaction. mdpi.com

Table 1: Examples of Synthesized Schiff's Bases of Sulfamethoxazole

| Aldehyde Reactant | Resulting Schiff's Base Name | Reference |

|---|---|---|

| Benzaldehyde (B42025) | 4-(benzylideneamino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide | nih.govresearchgate.net |

| 4-Bromobenzaldehyde | 4-((4-bromobenzylidene)amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide | nih.govresearchgate.net |

| 2-Hydroxybenzaldehyde | 4-((2-hydroxybenzylidene)amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide | nih.govresearchgate.net |

| 4-N,N-Dimethylbenzaldehyde | 4-((4-(dimethylamino)benzylidene)amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide | nih.govresearchgate.net |

| 3-Nitrobenzaldehyde | N-(5-methylisoxazol-3-yl)-4-((3-nitrobenzylidene)amino)benzenesulfonamide | nih.govresearchgate.net |

To develop multifunctional drugs, sulfamethoxazole has been conjugated with other pharmacologically active agents, such as nonsteroidal anti-inflammatory drugs (NSAIDs). The rationale behind this approach is to create a single molecule that combines the antimicrobial properties of sulfamethoxazole with the anti-inflammatory effects of an NSAID, which could be particularly useful in treating infections that are accompanied by inflammation.

The synthesis of these conjugates typically involves the formation of an amide bond between the carboxylic acid group of the NSAID (e.g., ibuprofen, flurbiprofen) and the amino group of sulfamethoxazole. nih.gov This can be achieved by first activating the carboxylic acid of the NSAID, for example, by converting it into an acid chloride or by using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC). nih.govmdpi.com The activated NSAID is then reacted with sulfamethoxazole to form the desired conjugate. This strategy has been explored to potentially reduce the gastrointestinal side effects associated with NSAIDs by masking the free carboxylic acid group.

Prodrug Approaches for Enhanced Activity or Specificity

Prodrug design is a strategy used to overcome undesirable properties of a drug, such as poor solubility, low bioavailability, or lack of site-specific delivery. mdpi.comcurtiscoulter.com A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active drug. mdpi.comcurtiscoulter.comnih.gov

For sulfamethoxazole, prodrug strategies have been investigated to achieve targeted drug delivery, particularly to the colon. One such approach involves the synthesis of mutual azo prodrugs. researchgate.netresearchgate.netuomosul.edu.iq In this strategy, sulfamethoxazole is coupled with another molecule, such as 5-aminosalicylic acid (5-ASA), via an azo bond. researchgate.netresearchgate.netuomosul.edu.iq This azo linkage is designed to be stable in the upper gastrointestinal tract but is cleaved by azoreductase enzymes produced by the microflora in the colon. researchgate.netresearchgate.netuomosul.edu.iq This targeted release of both sulfamethoxazole and 5-ASA in the colon could be beneficial for treating inflammatory bowel disease. The synthesis of such a prodrug involves diazotization of sulfamethoxazole followed by coupling with salicylic acid. researchgate.netuomosul.edu.iq

Structure-Based Drug Design for Next-Generation Sulfonamides

Structure-based drug design is a powerful tool for the development of new and more effective sulfonamides. This approach relies on the knowledge of the three-dimensional structure of the target enzyme, which for classical sulfonamides is dihydropteroate (B1496061) synthase (DHPS). nih.govresearchgate.net By understanding the interactions between the drug and the active site of the enzyme, medicinal chemists can design novel derivatives with improved binding affinity and selectivity. nih.govresearchgate.net

Molecular docking studies are frequently employed to predict the binding modes of newly designed sulfamethoxazole derivatives within the active site of DHPS. who.intnih.gov These computational methods help in identifying key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the inhibitory activity of the compounds. researchgate.net This information guides the synthetic efforts towards derivatives with optimized structural features. For example, the addition of different functional groups to the sulfamethoxazole scaffold can be evaluated computationally before their synthesis, saving time and resources. nih.gov This rational design approach is crucial for developing next-generation sulfonamides that can overcome existing resistance mechanisms and exhibit enhanced efficacy. nih.govresearchgate.net

Future Research Directions and Unexplored Avenues

Addressing Evolving Antimicrobial Resistance Mechanisms